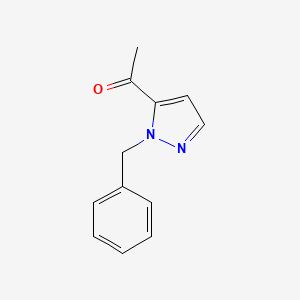

1-(1-benzyl-1H-pyrazol-5-yl)ethan-1-one

Description

1-(1-Benzyl-1H-pyrazol-5-yl)ethan-1-one is a heterocyclic compound with the molecular formula C₁₃H₁₂N₂O and a molecular weight of 212.25 g/mol . It features a pyrazole ring substituted with a benzyl group at the 1-position and an acetyl group at the 5-position. This compound is cataloged as a building block in organic synthesis, indicating its utility in medicinal chemistry and materials science .

Properties

IUPAC Name |

1-(2-benzylpyrazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-10(15)12-7-8-13-14(12)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNPQIHFGLHIDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=NN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-benzyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of benzylhydrazine with ethyl acetoacetate under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The final product is obtained after purification through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(1-Benzyl-1H-pyrazol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone moiety to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-(1-Benzyl-1H-pyrazol-5-yl)ethan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-benzyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1-(1-benzyl-1H-pyrazol-5-yl)ethan-1-one and its analogs:

Table 1: Comparative Analysis of Pyrazole- and Triazole-Based Ethanones

Structural and Electronic Differences

- Pyrazole vs. Triazoles often exhibit stronger dipole moments, influencing solubility and reactivity.

- Substituent Effects: The benzyl group in the target compound enhances steric bulk and lipophilicity compared to simpler phenyl or halogenated aryl groups (e.g., 4-chlorophenyl) . Halogenated analogs (e.g., 3-chloro-4-fluorophenyl) exhibit increased electrophilicity, favoring nucleophilic substitution reactions . Hydroxy and diketone groups (e.g., in C₁₈H₁₄N₂O₃) introduce hydrogen-bond donors, improving water solubility but reducing metabolic stability .

Biological Activity

1-(1-benzyl-1H-pyrazol-5-yl)ethan-1-one, a pyrazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, potentially leading to therapeutic applications in fields such as oncology and infectious disease treatment.

The compound can be synthesized through various methods, including condensation reactions involving hydrazine derivatives and appropriate ketones. Its chemical structure features a benzyl group attached to a pyrazole ring, which significantly influences its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against triple-negative breast cancer (TNBC) cells. In vitro tests demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. For instance, related pyrazole hybrids showed IC50 values of 24.25 μM against MDA-MB-231 cells, suggesting that structural modifications can enhance activity against cancer cells .

Table 1: Cytotoxic Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | TBD |

| (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-chlorophenyl)prop-2-en-1-one | MDA-MB-231 | 24.25 |

| Other derivatives | Various | 47.72 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that pyrazole derivatives exhibit significant antibacterial and antifungal activities against various pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Microorganism | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| 1-(2-(3,5-di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)ethan-1-one | Escherichia coli | TBD |

Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX). By modulating the production of pro-inflammatory mediators like prostaglandins, it could serve as a potential therapeutic agent for inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation, such as COX and lipoxygenase.

Receptor Modulation: It could also act on various receptors involved in cellular signaling pathways, leading to altered cellular responses.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in preclinical models. For example, a study focusing on the interaction of pyrazole hybrids with the Akt pathway revealed promising results in inhibiting tumor growth in TNBC models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.